molecular formula C23H25ClN4O2 B2980697 5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1023970-81-1

5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2980697
CAS No.: 1023970-81-1
M. Wt: 424.93
InChI Key: MWOIBUVRKWVBJY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolecarboxamide class, characterized by a 1,3-dimethylpyrazole core substituted with a chlorine atom at position 5 and a carboxamide group at position 4. The carboxamide nitrogen is further functionalized with a phenylethyl moiety bearing a 4-isopropylanilino substituent.

Properties

IUPAC Name

5-chloro-1,3-dimethyl-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-14(2)16-10-12-18(13-11-16)25-23(30)20(17-8-6-5-7-9-17)26-22(29)19-15(3)27-28(4)21(19)24/h5-14,20H,1-4H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOIBUVRKWVBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the isopropylanilino group: This step involves the nucleophilic substitution reaction between aniline derivatives and the pyrazole intermediate.

    Formation of the oxo-phenylethyl group: This can be achieved through acylation reactions using acyl chlorides or anhydrides.

    Carboxamide formation: The final step involves the reaction of the intermediate with an appropriate amine or ammonia to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

    Hydrolysis: Acidic hydrolysis using HCl or H2SO4, basic hydrolysis using NaOH or KOH.

Major Products

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Biology: The compound can be used as a tool to study biological pathways and molecular interactions.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolecarboxamide Derivatives

Structural Analogues with Varied Aryl Substituents

Compounds 3a–3p from Molecules (2015) share the 5-chloro-1,3-dimethylpyrazole-4-carboxamide backbone but differ in the substituents on the carboxamide nitrogen and adjacent pyrazole ring. For example:

  • 3a: Features a phenyl group at position 1 of the pyrazole and a 4-cyano-1-phenylpyrazol-5-yl substituent on the carboxamide.
  • 3b: Incorporates a 4-chlorophenyl group at position 1 and a 4-cyano-1-phenylpyrazol-5-yl group.

These structural variations significantly influence physicochemical properties and bioactivity. For instance, 3d (with a 4-fluorophenyl group) exhibits a higher melting point (181–183°C) compared to 3a (133–135°C), likely due to increased polarity and intermolecular interactions .

Furametpyr: A Commercial Analogue

Furametpyr (5-chloro-N-(1,3-dihydro-1,1,3-trimethyl-4-isobenzofuranyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) is a registered fungicide with structural similarities to the target compound. Key differences include:

  • Core Structure : Both share the 5-chloro-1,3-dimethylpyrazole-4-carboxamide scaffold.
  • Substituent: Furametpyr has an isobenzofuranyl group instead of the phenylethyl-isopropylanilino moiety.
  • Application: Furametpyr’s isobenzofuranyl group confers stability and bioactivity against soil-borne fungi, whereas the target compound’s phenylethyl-anilino substituent may enhance binding to eukaryotic targets due to increased lipophilicity .

Comparative Data Table

Compound Name Substituents (R1, R2) Molecular Formula Yield (%) Melting Point (°C) Key Bioactivity
Target Compound* R1: 2-(4-isopropylanilino)-2-oxo-1-phenylethyl C25H27ClN4O3 N.R. N.R. Hypothesized antifungal activity
3a R1: 4-cyano-1-phenylpyrazol-5-yl C21H15ClN6O 68 133–135 Not specified
3d R1: 4-cyano-1-(4-fluorophenyl)pyrazol-5-yl C21H14ClFN6O 71 181–183 Enhanced polarity
Furametpyr R1: 1,3-dihydro-1,1,3-trimethyl-4-isobenzofuranyl C17H20ClN3O2 N.R. N.R. Commercial fungicide

*N.R.: Not reported in the provided evidence.

Key Research Findings

  • Antifungal Activity : Pyrazolecarboxamides with hydrazone moieties (e.g., derivatives in ) inhibit G. zeae growth at 50 μg/mL, suggesting that electron-withdrawing groups enhance activity .
  • Substituent Effects : Fluorine or chlorine atoms on aryl rings (e.g., 3b , 3d ) improve thermal stability and bioavailability, as evidenced by higher melting points and improved NMR spectral clarity .

Biological Activity

5-Chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, identified by its CAS number 1023970-81-1, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

The molecular formula of the compound is C23H25ClN4O2 with a molecular weight of 424.92 g/mol. Key physical properties include:

PropertyValue
Boiling Point633.0 ± 55.0 °C (Predicted)
Density1.24 ± 0.1 g/cm³ (Predicted)
pKa11.71 ± 0.46 (Predicted)

Antioxidant and Anti-inflammatory Properties

Recent studies indicate that compounds with a pyrazole nucleus exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking simulations have shown that pyrazole derivatives can effectively inhibit inflammatory pathways, suggesting their potential as therapeutic agents in inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. Research highlights the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific compound under discussion has not been extensively studied in isolation; however, its structural analogs have demonstrated promising anticancer effects.

Case Studies

  • Study on Structural Analogues : A comparative study on structurally similar pyrazole derivatives revealed that modifications at the aniline position significantly enhanced their cytotoxicity against several cancer cell lines. The presence of electron-donating groups was linked to increased activity .
  • Molecular Docking Studies : In silico studies have shown that similar compounds can bind effectively to key proteins involved in cancer progression, suggesting that this compound may exhibit similar interactions .

The biological activity of pyrazole compounds is often attributed to their ability to interact with various biological targets:

  • Inhibition of Cyclooxygenase (COX) : Many pyrazole derivatives inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.
  • Modulation of Cell Signaling : Pyrazoles can affect signaling cascades such as the NF-kB pathway, which is critical in cancer and inflammatory responses.

Q & A

Q. What methodologies are recommended for assessing the compound’s potential off-target effects in phenotypic screens?

  • Methodological Answer : Employ proteome-wide affinity purification (Chemoproteomics) using photoaffinity probes or thermal shift assays. CRISPR-Cas9 gene-edited cell lines can validate target specificity. Off-target profiling via kinase/GPCR panels (Eurofins) identifies promiscuity risks .

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